molecular formula C11H14O2 B13250894 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone

1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone

Cat. No.: B13250894
M. Wt: 178.23 g/mol
InChI Key: RTSMTAZPUWUIKC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a hydroxy group and two methyl groups attached to a benzene ring, along with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-hydroxy-2,3-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of 1-(4-hydroxy-2,3-dimethylphenyl)-1-propanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The carbonyl group can participate in nucleophilic addition reactions, making the compound reactive towards nucleophiles.

Comparison with Similar Compounds

1-(4-Hydroxy-2,3-dimethylphenyl)-1-propanone can be compared with similar compounds such as:

    4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its use in the flavor industry due to its sweet aroma.

    4-Hydroxy-2,3-dimethylphenyl thiocyanate: Another derivative with different functional groups, leading to varied chemical properties and applications.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxy-2,3-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H14O2/c1-4-10(12)9-5-6-11(13)8(3)7(9)2/h5-6,13H,4H2,1-3H3

InChI Key

RTSMTAZPUWUIKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)C)C

Origin of Product

United States

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